N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C17H19N9 and its molecular weight is 349.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine represents a novel class of pyrazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a pyrazolo-pyrimidine core fused with a triazolo-pyridazine moiety. The structural formula is represented as follows:
This compound's molecular weight is approximately 283.34 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. A notable study demonstrated that compounds similar to This compound act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
The proposed mechanism involves the binding of the compound to the ATP-binding site of CDKs, thereby preventing phosphorylation of target proteins necessary for cell cycle progression. This interaction has been supported by molecular docking studies which show high binding affinity .
Antimicrobial Activity
In addition to anticancer effects, compounds in this class have demonstrated antimicrobial activity. Research indicates that certain derivatives possess efficacy against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects associated with pyrazolo-pyrimidine derivatives. Some studies have reported that these compounds may exhibit anti-inflammatory properties and protect neuronal cells from oxidative stress .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related pyrazolo-pyrimidine derivative in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compounds exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, indicating moderate activity .
Table 1: Biological Activities of Pyrazolo-Pyrimidine Derivatives
Activity Type | Assay Type | IC50/MIC (µM/µg/mL) | Reference |
---|---|---|---|
Anticancer | MTT Assay | 10 - 30 | |
Antimicrobial | Broth Microdilution | 50 - 200 | |
Neuroprotective | Cell Viability Assay | Not specified |
Table 2: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇N₇ |
Molecular Weight | 283.34 g/mol |
Melting Point | Not available |
Eigenschaften
IUPAC Name |
N,2,5-trimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9/c1-11-7-17(26-16(19-11)6-12(2)21-26)23(3)13-8-24(9-13)15-5-4-14-20-18-10-25(14)22-15/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHONBIQFCPGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N(C)C3CN(C3)C4=NN5C=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.